molecular formula C17H27N3O B7511886 N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide

N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide

Cat. No. B7511886
M. Wt: 289.4 g/mol
InChI Key: NDEOUUJKZATKDE-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide, also known as EMPCP, is a chemical compound that belongs to the class of piperazine derivatives. EMPCP has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide is not fully understood. However, it is believed to act as a modulator of dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and movement. N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide in lab experiments is its relatively narrow range of biological activities, which may limit its potential applications in certain research areas.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide. One area of interest is the development of new drugs based on the structure of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the investigation of the potential anti-tumor properties of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide involves the reaction of 2-ethyl-6-methylphenylamine with 1-(propan-2-yl)piperazine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide as a white solid with a melting point of 117-119°C.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide has also been investigated as a potential therapeutic agent for the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-5-15-8-6-7-14(4)16(15)18-17(21)20-11-9-19(10-12-20)13(2)3/h6-8,13H,5,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEOUUJKZATKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide

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